N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2549020-60-0
VCID: VC11814942
InChI: InChI=1S/C12H18N6O2S/c1-17(21(2,19)20)9-3-5-18(6-4-9)12-10-7-15-16-11(10)13-8-14-12/h7-9H,3-6H2,1-2H3,(H,13,14,15,16)
SMILES: CN(C1CCN(CC1)C2=NC=NC3=C2C=NN3)S(=O)(=O)C
Molecular Formula: C12H18N6O2S
Molecular Weight: 310.38 g/mol

N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide

CAS No.: 2549020-60-0

Cat. No.: VC11814942

Molecular Formula: C12H18N6O2S

Molecular Weight: 310.38 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide - 2549020-60-0

Specification

CAS No. 2549020-60-0
Molecular Formula C12H18N6O2S
Molecular Weight 310.38 g/mol
IUPAC Name N-methyl-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide
Standard InChI InChI=1S/C12H18N6O2S/c1-17(21(2,19)20)9-3-5-18(6-4-9)12-10-7-15-16-11(10)13-8-14-12/h7-9H,3-6H2,1-2H3,(H,13,14,15,16)
Standard InChI Key VCRICXCUJRXDML-UHFFFAOYSA-N
SMILES CN(C1CCN(CC1)C2=NC=NC3=C2C=NN3)S(=O)(=O)C
Canonical SMILES CN(C1CCN(CC1)C2=NC=NC3=C2C=NN3)S(=O)(=O)C

Introduction

N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide is a complex heterocyclic compound that integrates a pyrazolo[3,4-d]pyrimidine core with a piperidine moiety and a methanesulfonamide group. Compounds with such structures are of significant interest due to their potential applications in medicinal chemistry, particularly as enzyme inhibitors, antimicrobial agents, or modulators of biological pathways.

This article provides an in-depth exploration of the compound's structure, synthesis, potential applications, and associated research findings.

Structural Characteristics

The molecular structure of N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide is defined by the following features:

PropertyDetails
Molecular FormulaC12H17N5O2S
Core FrameworkPyrazolo[3,4-d]pyrimidine fused heterocycle
Functional GroupsPiperidine ring, methanesulfonamide group
Molecular WeightApproximately 295.36 g/mol
Key BondsSulfonamide (-SO2NH-) and methylated nitrogen (-NCH3)

The pyrazolo[3,4-d]pyrimidine scaffold is known for its pharmacological relevance due to its ability to interact with biological targets such as kinases and ATP-binding enzymes.

Synthesis Pathways

The synthesis of N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide typically involves multistep reactions:

  • Preparation of Pyrazolo[3,4-d]pyrimidine Core:

    • The pyrazolo[3,4-d]pyrimidine framework is synthesized using condensation reactions between hydrazines and β-keto esters or diketones.

    • Substitution patterns are introduced through alkylation or arylation reactions.

  • Attachment of Piperidine Ring:

    • A piperidine derivative is regioselectively introduced via nucleophilic substitution or reductive amination.

  • Incorporation of Methanesulfonamide Group:

    • The final step involves sulfonation using methanesulfonyl chloride in the presence of a base to yield the sulfonamide functionality.

Pharmacological Potential

The compound's structure suggests diverse biological activities:

  • Enzyme Inhibition:

    • Pyrazolo[3,4-d]pyrimidines are known to inhibit kinases and ATP-dependent enzymes, making this compound a candidate for cancer or inflammatory disease treatments .

  • Antimicrobial Activity:

    • Similar heterocyclic sulfonamides have demonstrated efficacy against Mycobacterium tuberculosis and fungal pathogens .

  • Central Nervous System (CNS) Applications:

    • Piperidine-containing derivatives are often explored for CNS disorders such as Alzheimer's disease due to their ability to cross the blood-brain barrier .

Spectroscopic and Analytical Data

To confirm the structure and purity of N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide, analytical techniques are employed:

TechniqueKey Observations
1H-NMR SpectroscopySignals for methyl groups (~3.0 ppm) and aromatic protons (~8.0 ppm) .
13C-NMR SpectroscopyPeaks corresponding to carbon atoms in the heterocyclic and piperidine rings .
Mass SpectrometryMolecular ion peak at ~295 m/z confirming molecular weight .
IR SpectroscopyCharacteristic sulfonamide stretching at ~1350–1150 cm1^{-1} .

Comparative Analysis with Related Compounds

To understand its unique properties, the compound can be compared with structurally related derivatives:

Compound NameActivity/Use Case
N-benzyl-N-methyl-1-phenyl-pyrazolo[3,4-d]pyrimidineAntifungal activity against Candida species .
Pyrazolo[1,5-a]pyrimidin-aminesATP synthase inhibitors for tuberculosis treatment .
N-Boc-piperidinyl-pyrazole derivativesBuilding blocks for chiral drug synthesis .

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